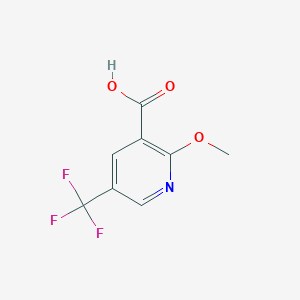

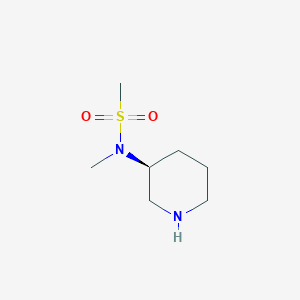

![molecular formula C6H4BrN3 B1403567 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89280-82-0](/img/structure/B1403567.png)

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis

The binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .Chemical Reactions Analysis

6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis .Applications De Recherche Scientifique

Drug Discovery

This compound is utilized in the field of drug discovery due to its potential as a building block for pharmaceuticals. Its structure is conducive to the synthesis of various drugs, particularly those that target kinases, which are enzymes that play a crucial role in many biological processes .

Organic Synthesis

In organic chemistry, 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate. It can be used to construct more complex molecules through various synthetic pathways, contributing to the development of new organic compounds.

Molecular Biology Studies

Researchers use this compound in molecular biology for studying nucleic acid interactions and other cellular processes. Its ability to interact with biological macromolecules makes it valuable for probing the functions of different cellular components.

Pharmaceutical Testing

The compound is also important in pharmaceutical testing as a reference standard. High-quality reference standards like 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine ensure accurate and reliable results in pharmaceutical analysis .

Kinase Inhibition

It has shown potent inhibitory activity against certain kinases, making it an important scaffold for the development of kinase inhibitors. These inhibitors can be used to treat diseases where kinases are known to play a role in disease progression .

Synthesis of Nucleobases

The compound is used in the synthesis of nucleobases, which are the building blocks of nucleic acids like DNA and RNA. This application is crucial for creating analogs of natural nucleobases for research and therapeutic purposes .

Mécanisme D'action

Target of Action

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine has been identified to interact with several targets. It has been found to inhibit Cyclin-Dependent Kinase 4/6 (CDK4/6) , p21-Activated Kinase 4 (PAK4) , and Monopolar spindle kinase 1 (Mps1) . These kinases play crucial roles in cell cycle regulation, signal transduction, and mitosis, respectively .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it competitively inhibits PAK4 by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

Biochemical Pathways

The inhibition of these kinases by 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. For example, the inhibition of CDK4/6 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells . Similarly, the inhibition of PAK4 can affect various signaling pathways, influencing processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Result of Action

The inhibition of the aforementioned kinases by 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine can lead to various molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . It can also enhance the secretion of IL-2 in human T cell leukemia Jurkat cells .

Action Environment

The action, efficacy, and stability of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For example, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

Safety and Hazards

Orientations Futures

The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . These methods provide a foundation for future research and development in this field.

Propriétés

IUPAC Name |

6-bromo-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQBLFIGIQEOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=NC=NC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 6-bromo-7H-pyrrolo[2,3-d]pyrimidine chosen as a building block in the synthesis of Mycalisine B?

A1: The researchers selected N4-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine, a derivative of 6-bromo-7H-pyrrolo[2,3-d]pyrimidine, as the nucleobase in their synthetic strategy for Mycalisine B []. This choice was deliberate to prevent the formation of the undesired N-3 isomer during the crucial Vorbrüggen glycosylation step []. This highlights the importance of regioselectivity in complex molecule synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

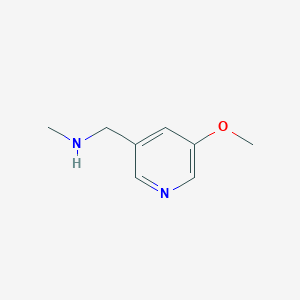

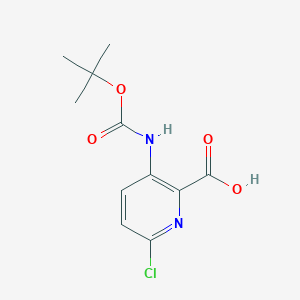

![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)

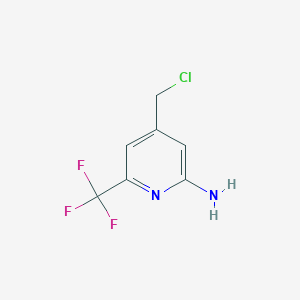

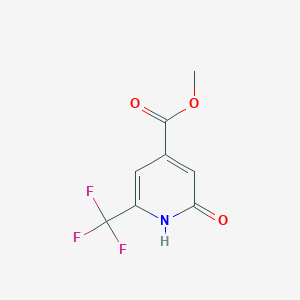

![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

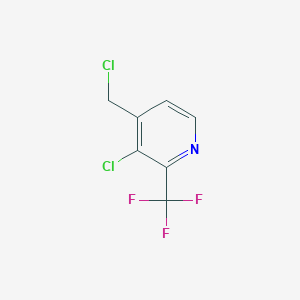

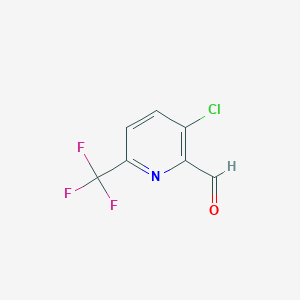

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)

![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)

![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)

![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)